

Quantitative Assessment of In Vitro Potency

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Compound of Interest

Compound Name: GSK-364735

Cat. No.: B8451372

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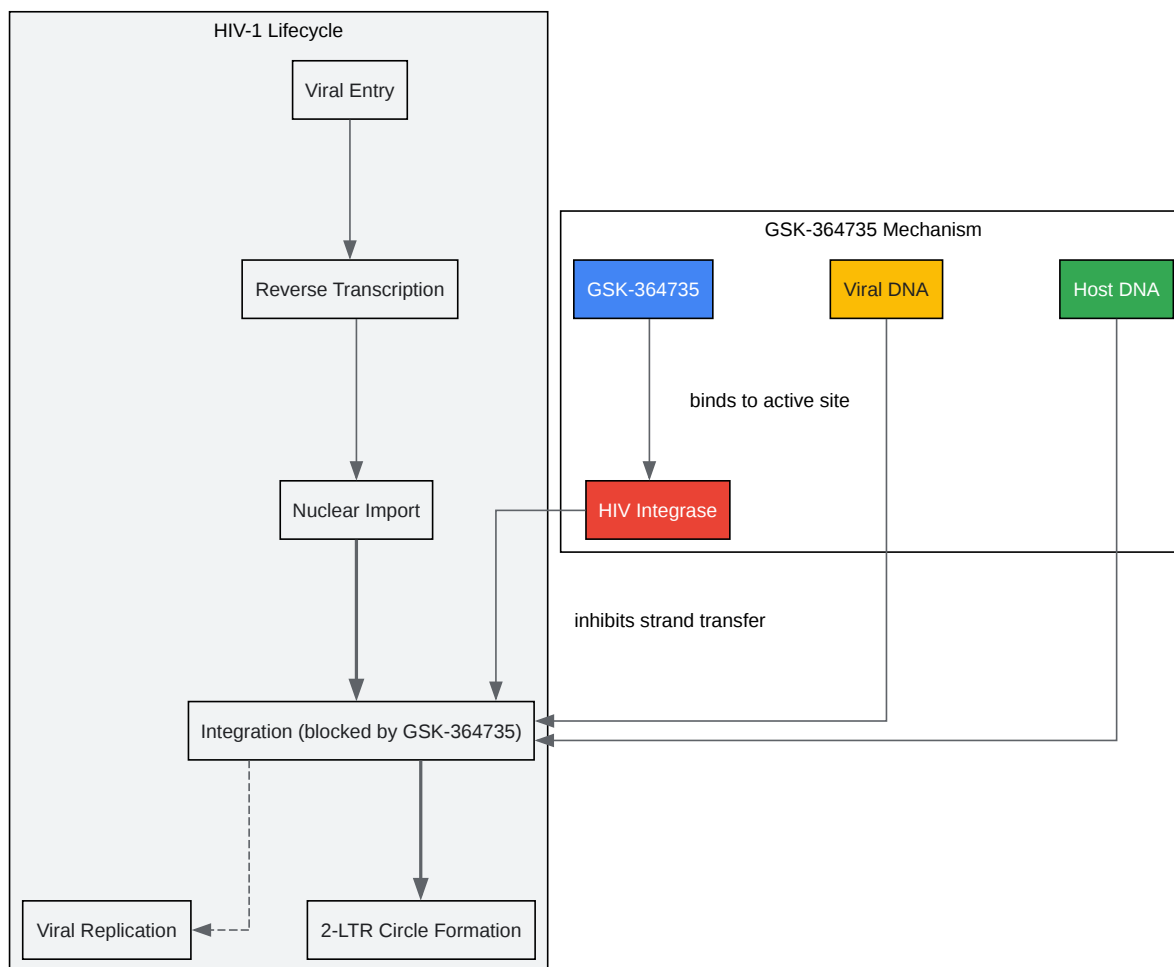
GSK-364735 has demonstrated potent inhibitory activity against HIV-1 integrase and viral replication in a variety of in vitro assays. The quantitative data from these assessments are summarized below.

Assay Type	Target/Cell Line	Parameter	Value (nM)	Notes
Biochemical Assay	Recombinant HIV-1 Integrase	IC50	8 ± 2	Strand transfer assay.[1][2][3]
Recombinant HIV-1 Integrase	Kd	6 ± 4	Binding constant, determined by competitive binding assay with another two-metal binding inhibitor.[1][2][3]	
Cellular Assays	Peripheral Blood Mononuclear Cells (PBMCs)	EC50	1.2 ± 0.4	Antiviral activity against HIV-1 replication.[1][2][3][4]
MT-4 Cells	EC50	5 ± 1	Antiviral activity against HIV-1 replication.[1][2][3][4]	
MT-4 Cells with 100% Human Serum	EC50	Extrapolated 35-fold decrease	Demonstrates the impact of protein binding on potency.[1][2][3][5]	
PHIV Assay with Human Serum Albumin (HSA)	-	17-fold shift in potency	Indicates HSA is a predominant serum protein that binds to GSK364735.[2]	
PHIV Assay with α1-acid glycoprotein (AAG)	-	2-fold shift in potency	[2]	

Selectivity Index	MT-4 Cells	SI	>2,200	Ratio of in-assay cytotoxicity to antiviral activity. [1][2][3]
Protein-Adjusted IC50	-	PA-IC50	42	Calculated based on the shift in IC50 in 100% human serum.[6]
Protein-Adjusted IC90	-	PA-IC90	168	[6]

Mechanism of Action: Inhibition of HIV-1 Integrase

GSK-364735 exerts its antiviral effect by specifically targeting the strand transfer step in the HIV-1 DNA integration process. This is achieved through its interaction with the two-metal binding site within the catalytic center of the HIV integrase enzyme. By binding to this site, **GSK-364735** effectively blocks the integration of viral DNA into the host cell's genome, a critical step for viral replication. This mechanism leads to an accumulation of 2-long-terminal-repeat (2-LTR) circles, which are byproducts of unintegrated viral DNA.[1][2][3]



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Caption: Mechanism of **GSK-364735** action on HIV-1 integration.

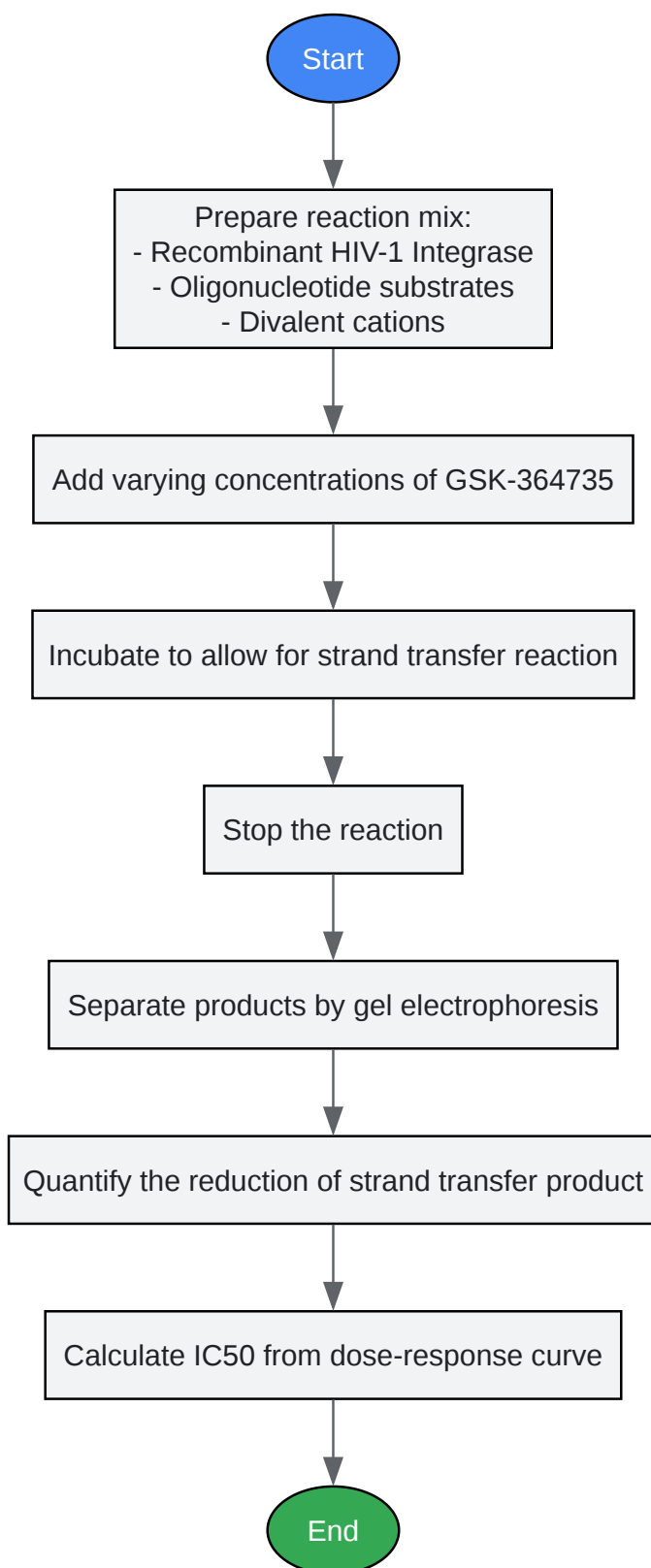
Detailed Experimental Protocols

The in vitro potency and efficacy of **GSK-364735** were determined using a series of standardized biochemical and cellular assays.

HIV-1 Integrase Strand Transfer Assay (Biochemical)

This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

- Enzyme: Purified recombinant HIV-1 integrase.
- Substrates: Oligonucleotide substrates mimicking the viral DNA ends.
- Procedure:
 - Recombinant HIV-1 integrase is incubated with the oligonucleotide substrates in the presence of a divalent metal cation (e.g., Mg^{2+} or Mn^{2+}).
 - **GSK-364735** at varying concentrations is added to the reaction mixture.
 - The reaction is allowed to proceed, and the products of the strand transfer reaction are separated by gel electrophoresis.
 - The extent of inhibition is quantified by measuring the reduction in the formation of the strand transfer product.
- Endpoint: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.^[2]



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Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.

MT-4 Cell HIV Replication Assay (Cellular)

This assay assesses the antiviral activity of a compound against HIV-1 replication in a human T-cell line.

- Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.
- Virus: HIV-1 strain IIIB.
- Procedure:
 - MT-4 cells are infected with the HIV-1 IIIB strain.
 - The infected cells are then plated in 96-well plates containing serial dilutions of **GSK-364735**.
 - The plates are incubated for 5 days to allow for viral replication and the induction of cytopathic effects (CPE).
 - Cell viability is measured using a luminescence-based assay (e.g., CellTiter-Glo).
- Endpoint: The 50% effective concentration (EC₅₀) is determined by the concentration of the compound that inhibits HIV-1-induced CPE by 50%. In-assay cytotoxicity is also measured in parallel on uninfected cells.[\[2\]](#)

PHIV Cellular Assay

This assay utilizes a pseudotyped HIV vector to specifically measure the effect of a compound on the early steps of HIV replication, including integration.

- Vector: A vesicular stomatitis virus G-pseudotyped HIV (PHIV) vector expressing a reporter gene (e.g., luciferase).
- Cell Line: 293T cells.
- Procedure:
 - 293T cells are plated in 96-well plates.

- The cells are co-incubated with the PHIV vector and varying concentrations of **GSK-364735**.
- After a 2-day incubation, the expression of the reporter gene is measured (e.g., by adding a luciferase substrate and measuring luminescence).
- Endpoint: The IC50 is calculated based on the reduction in reporter gene expression. This assay is also used to assess the effect of serum proteins like human serum albumin (HSA) and α 1-acid glycoprotein (AAG) on the compound's potency.[2]

Cross-Resistance and Combination Activity

GSK-364735 has demonstrated efficacy against HIV strains resistant to reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs), retaining full potency.[2] While it showed equivalent activity against wild-type and these resistant viruses, some cross-resistance was observed with viruses resistant to other integrase inhibitors.[1][2][3] In combination studies with approved antiretrovirals, **GSK-364735** exhibited either additive or synergistic effects, with no antagonism observed.[1][3] This suggests its potential for use in combination antiretroviral therapy.

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